molecular formula C26H24F2N4O3S2 B2963541 4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 898355-40-3

4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2963541
CAS No.: 898355-40-3
M. Wt: 542.62
InChI Key: SUOWHTMZGUYNBQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a sulfonamide group linked to an azepane ring, a difluorinated benzothiazole moiety, and a pyridin-3-ylmethyl substituent. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as observed in analogous sulfonamide-triazole hybrids (e.g., Friedel-Crafts acylation and hydrazide-isothiocyanate coupling) . The structural complexity arises from the azepane sulfonyl group (a seven-membered ring), which may enhance conformational flexibility compared to smaller cyclic sulfonamides. The pyridin-3-ylmethyl substituent could contribute to solubility and hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N4O3S2/c27-20-14-22(28)24-23(15-20)36-26(30-24)32(17-18-6-5-11-29-16-18)25(33)19-7-9-21(10-8-19)37(34,35)31-12-3-1-2-4-13-31/h5-11,14-16H,1-4,12-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOWHTMZGUYNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, with the CAS number 898355-40-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C26H24F2N4O3S2C_{26}H_{24}F_{2}N_{4}O_{3}S_{2}, with a molecular weight of 542.6 g/mol. The structure includes a sulfonamide group, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC26H24F2N4O3S2
Molecular Weight542.6 g/mol
CAS Number898355-40-3

Biological Activity

Research on the biological activity of this compound has highlighted several potential therapeutic applications:

1. Anticancer Activity
Studies have indicated that compounds containing thiazole and sulfonamide moieties exhibit anticancer properties. The specific structure of this compound suggests potential activity against various cancer cell lines, although detailed studies are still needed to confirm efficacy and mechanism of action.

2. Antimicrobial Properties
The presence of the azepane and sulfonamide groups may contribute to antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that this compound could be investigated for its potential as an antimicrobial agent.

3. Neuropharmacological Effects
Given the pyridine and benzamide components, there is a hypothesis that this compound may interact with neurotransmitter systems. Similar compounds have been studied for their effects on the central nervous system (CNS), indicating potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the azepane or thiazole rings could enhance biological activity or selectivity. Research into SAR has shown that small changes in substituents can significantly impact potency and selectivity for biological targets.

Case Studies

Several studies have been conducted to evaluate the biological effects of related compounds:

Case Study 1: Anticancer Evaluation
In vitro studies on structurally similar thiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound's anticancer properties could yield promising results.

Case Study 2: Antimicrobial Testing
A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria, showing that modifications to the aromatic rings enhanced antibacterial activity. This indicates that similar testing for our compound could provide insights into its antimicrobial potential.

Comparison with Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Molecular Features
Target Compound Benzamide-sulfonamide - Azepane sulfonyl
- 4,6-Difluorobenzo[d]thiazole
- Pyridin-3-ylmethyl
- Fluorine atoms enhance electronegativity
- Rigid benzothiazole core
4-(azepan-1-ylsulfonyl)-N-[4-(2,5-Cl₂-thiophen-3-yl)-1,3-thiazol-2-yl]benzamide () Benzamide-sulfonamide - Azepane sulfonyl
- 2,5-Dichlorothiophene
- Thiazole
- Chlorine atoms increase lipophilicity
- Thiophene introduces π-conjugation
4-(azepan-1-ylsulfonyl)-N-(4,6-dimethoxybenzothiazol-2-yl)benzamide () Benzamide-sulfonamide - Azepane sulfonyl
- 4,6-Dimethoxybenzothiazole
- Methoxy groups are electron-donating
- Reduced steric hindrance vs. fluorine

Key Observations :

  • The target compound’s difluorobenzo[d]thiazole moiety provides greater electronic withdrawal and metabolic stability compared to dimethoxy () or dichlorothiophene () analogs.
Physicochemical Properties
Property Target Compound Compound Compound
IR Spectral Bands - C=O: ~1660 cm⁻¹
- S=O: ~1250 cm⁻¹
- C=S: 1243–1258 cm⁻¹ - Absent C=O (post-cyclization)
Solubility Moderate (fluorine + pyridine) Low (chlorinated thiophene) Higher (methoxy groups)
Molecular Weight ~550–600 g/mol (estimated) ~600–650 g/mol (Cl substituents) ~500–550 g/mol (OCH₃ vs. F)

Notes: Fluorine substituents reduce basicity and increase lipid solubility, while methoxy groups enhance polarity .

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